molecular formula C21H23N5O4S B2445223 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097864-17-8

2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Katalognummer: B2445223
CAS-Nummer: 2097864-17-8
Molekulargewicht: 441.51
InChI-Schlüssel: YZVUQOZUHNJBTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2191214-20-5) is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S with a molecular weight of approximately 441.51 g/mol. The structure includes a piperidine core linked to a benzofuran sulfonamide and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, the dihydrobenzofuran series has been shown to inhibit angiogenesis and tumor growth in preclinical models. The specific compound under consideration has been evaluated for its ability to inhibit neuropilin-1 (NRP1), a receptor implicated in tumor progression and metastasis. In vitro studies demonstrated that it effectively reduces NRP1-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cell lines .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory properties. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states. The presence of the sulfonamide group is particularly relevant as it enhances the compound's ability to interact with these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases and infection management .

Pharmacokinetics

Pharmacokinetic studies reveal that derivatives of this compound exhibit favorable profiles, including longer half-lives compared to historical compounds. For example, one related compound demonstrated a half-life of 4.29 hours, suggesting potential for once-daily dosing regimens . This pharmacokinetic advantage is crucial for developing effective treatment protocols.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Neuropilin-1 Antagonism : A study involving small molecule antagonists of NRP1 showed that compounds structurally related to the target compound led to significant reductions in tumor growth in xenograft models .
  • AChE Inhibition : Another investigation focused on piperidine derivatives reported enhanced AChE inhibition compared to standard references like donepezil. This suggests potential applications in treating Alzheimer's disease through improved cognitive function modulation .

Data Tables

Property Value
Molecular FormulaC21H23N5O4SC_{21}H_{23}N_{5}O_{4}S
Molecular Weight441.51 g/mol
Antitumor ActivityNRP1 inhibition
AChE InhibitionYes
Half-Life (related compounds)Up to 4.29 hours

Wissenschaftliche Forschungsanwendungen

The compound exhibits several key biological activities:

Antitumor Activity

Research indicates that compounds with similar structures demonstrate significant antitumor effects. The specific compound has been evaluated for its ability to inhibit neuropilin-1 (NRP1), a receptor implicated in tumor progression and metastasis. In vitro studies have shown that it effectively reduces NRP1-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cell lines.

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory properties. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and urease. The presence of the sulfonamide group enhances the compound's ability to interact with these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and infection management .

Pharmacokinetics

Pharmacokinetic studies reveal favorable profiles for derivatives of this compound, including longer half-lives compared to historical compounds. For instance, related compounds have demonstrated a half-life of approximately 4.29 hours, indicating potential for once-daily dosing regimens.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Neuropilin-1 Antagonism : A study involving small molecule antagonists of NRP1 showed that structurally related compounds led to significant reductions in tumor growth in xenograft models.
  • AChE Inhibition : Investigations focused on piperidine derivatives reported enhanced AChE inhibition compared to standard references like donepezil, suggesting potential applications in treating Alzheimer's disease through improved cognitive function modulation .

Eigenschaften

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c27-21-5-4-20(25-10-1-9-22-25)23-26(21)15-16-6-11-24(12-7-16)31(28,29)18-2-3-19-17(14-18)8-13-30-19/h1-5,9-10,14,16H,6-8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUQOZUHNJBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.